REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[Mg]Br.[C:12](=[O:14])=[O:13]>C(OCC)C>[CH3:11][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:12]([OH:14])=[O:13]
|
Name
|
2-mesitylmagnesium bromide
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid was separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in a 1 M KOH(aq) solution
|
Type
|
CUSTOM
|
Details
|
This resulted in the precipitation of a white powder that
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80° C. (2.52 g, 77% yield)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |